N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide
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Overview
Description
N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide is a versatile chemical compound used in various scientific studies It is known for its unique structure, which includes a methanesulphonamide group attached to a phenoxyethyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide typically involves the reaction of 4-methanesulphonamidophenol with ethylene oxide, followed by chlorination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the phenoxide ion, which then reacts with ethylene oxide to form the corresponding ether. The final step involves the chlorination of the ether to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The methanesulphonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reaction conditions typically involve heating the compound with the nucleophile in a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions to achieve the desired substitution
Major Products Formed
Scientific Research Applications
N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The methanesulphonamide group is particularly reactive, allowing the compound to interact with various biological targets, including proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4-Methanesulphonamidophenol: Similar structure but lacks the ethylene chloride moiety.
2-(4-Methanesulphonamidophenoxy)ethanol: Similar structure but with a hydroxyl group instead of a chloride.
4-Methanesulphonamidobenzyl chloride: Similar structure but with a benzyl chloride moiety instead of an ethylene chloride.
Uniqueness
N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide is unique due to its combination of a methanesulphonamide group and an ethylene chloride moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-[4-(2-chloroethoxy)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-15(12,13)11-8-2-4-9(5-3-8)14-7-6-10/h2-5,11H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWXJASBLYLBIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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